Perfluorohexanoyl bromide
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Overview
Description
Perfluorohexanoyl bromide is a perfluorinated compound with the chemical formula C6BrF11O . It is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorohexanoyl bromide can be synthesized through the bromination of perfluorohexanoic acid. The reaction typically involves the use of bromine (Br2) as the brominating agent under controlled conditions. The process requires careful handling due to the reactivity of bromine and the need to maintain specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced equipment and automation helps in maintaining consistent reaction conditions and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Perfluorohexanoyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form perfluorohexanol derivatives.
Oxidation Reactions: It can be oxidized to form perfluorohexanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium fluoride (KF) under conditions such as reflux in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed under acidic or basic conditions.
Major Products
Substitution: Perfluorohexyl iodide or perfluorohexyl fluoride.
Reduction: Perfluorohexanol.
Oxidation: Perfluorohexanoic acid.
Scientific Research Applications
Perfluorohexanoyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of other perfluorinated compounds.
Biology: Employed in the study of biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of fluoropolymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of perfluorohexanoyl bromide involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of certain molecular structures and the inhibition of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Perfluorohexyl iodide
- Perfluorohexyl fluoride
- Perfluorohexanoic acid
Uniqueness
Perfluorohexanoyl bromide is unique due to its combination of a bromine atom with a perfluorinated carbon chain. This structure imparts distinct reactivity and stability compared to other similar compounds. For example, perfluorohexyl iodide is more reactive due to the larger atomic radius of iodine, while perfluorohexanoic acid is more polar and less hydrophobic.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF11O/c7-1(19)2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACILOBIGHMHPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF11O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022728 |
Source
|
Record name | Undecafluorohexanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404193-66-3 |
Source
|
Record name | Undecafluorohexanoyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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